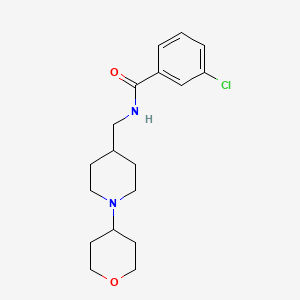

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

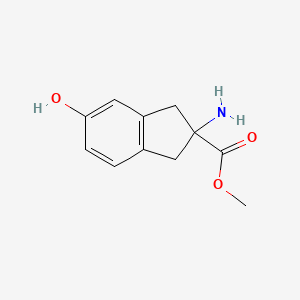

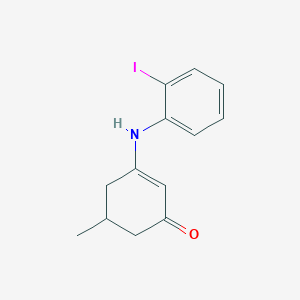

The compound is a complex organic molecule that contains a piperidine ring, a furan ring, and a naphthalene ring, all of which are common structures in many organic compounds . The piperidine ring is a six-membered ring with one nitrogen atom . The furan ring is a five-membered ring with an oxygen atom and two double bonds . The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Applications De Recherche Scientifique

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

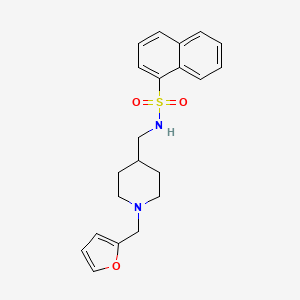

Compounds with a piperidine linker, including derivatives of dihydro[3,4-d]pyrimidine, have demonstrated potent antiviral activity as NNRTIs. The structural activity relationship reveals that linkers play a crucial role in enhancing the interaction with reverse transcriptase, possibly through new hydrogen bonds, thereby leading to more effective anti-HIV compounds (Zakharova, 2022).

Sulfonamides in Medicinal Chemistry

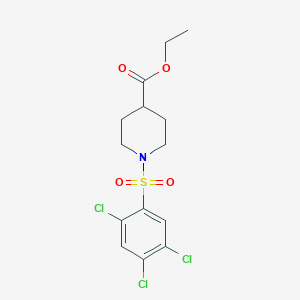

Sulfonamide moieties are pivotal in the design of various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotic drugs. Recent patents and literature emphasize novel sulfonamides with significant antitumor activity, highlighting the structural motif's versatility in drug development (Carta, Scozzafava, & Supuran, 2012).

Antibacterial and Antitumour Agents

Sulfonamides exhibit a wide range of pharmacological activities beyond their traditional use as antimicrobials. They have shown promise in anticancer research, demonstrating the capability to act against different human cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of kinases and angiogenesis. This diversification underscores the potential of sulfonamides in the planning and development of targeted anticancer drugs (El-Qaliei et al., 2020).

Environmental Applications

Sulfonamides and their derivatives have also been investigated for environmental applications, particularly in the removal of hazardous compounds from wastewater. Studies have explored the utilization of various adsorbents, including activated carbons and graphene derivatives, for the effective removal of naphthalene, a PAH, from water systems, highlighting the role of sulfonamide-based compounds in environmental remediation (Alshabib, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-27(25,21-9-3-6-18-5-1-2-8-20(18)21)22-15-17-10-12-23(13-11-17)16-19-7-4-14-26-19/h1-9,14,17,22H,10-13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFZNWHKKHWWAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-ethylpiperazin-1-yl)propyl)urea](/img/structure/B2802370.png)

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-cyclohexylacetic acid](/img/structure/B2802371.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2802380.png)